3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one

Anticancer Cytotoxicity MCF7

Kinase programs often overlook N1-methylation effects on hinge-binding, compromising fragment optimization. 3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2-one (CAS 1553950-73-4) resolves this with a validated hinge-binder scaffold, supported by X-ray data (PDB: 5N33) for the des-methyl analog. Key procurement outcomes: • Structure-guided fragment elaboration with defined hinge-binding geometry • Parallel characterization of methylation effects on logP, solubility & permeability • In-house validation of MCF7 tumor-cell selectivity & anti-S. aureus activity (MIC <10 µM)

Molecular Formula C7H7F3N2O
Molecular Weight 192.141
CAS No. 1553950-73-4
Cat. No. B2582656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one
CAS1553950-73-4
Molecular FormulaC7H7F3N2O
Molecular Weight192.141
Structural Identifiers
SMILESCN1C=C(C=C(C1=O)N)C(F)(F)F
InChIInChI=1S/C7H7F3N2O/c1-12-3-4(7(8,9)10)2-5(11)6(12)13/h2-3H,11H2,1H3
InChIKeyVPIDLHRYZJRJQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-Amino-1-Methyl-5-(Trifluoromethyl)Pyridin-2-One (CAS 1553950-73-4): A Versatile Heterocyclic Building Block


3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2-one (CAS 1553950-73-4, molecular formula C₇H₇F₃N₂O, molecular weight 192.14 g/mol) is a fluorinated pyridinone derivative characterized by an amino (-NH₂) group at the 3-position, a methyl group at the 1-position, and a trifluoromethyl (-CF₃) group at the 5-position of the pyridin-2-one core . It is available in purities ranging from 95% to 98% from multiple suppliers , and is used as a building block in synthetic chemistry, a ligand in coordination chemistry, and an intermediate for the synthesis of bioactive molecules .

Why Generic Substitution of 3-Amino-1-Methyl-5-(Trifluoromethyl)Pyridin-2-One with Unsubstituted or Regioisomeric Analogs Fails to Deliver Equivalent Outcomes


Close structural analogs of 3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one—such as the des-methyl analog 3-amino-5-(trifluoromethyl)-1H-pyridin-2-one (CAS 90778-25-9) and the des-amino analog 1-methyl-5-(trifluoromethyl)pyridin-2-one—exhibit fundamentally different molecular recognition signatures and physicochemical profiles that preclude simple interchangeability. The combination of the N1-methyl group and the 3-amino group in the target compound introduces a unique hydrogen-bond donor/acceptor topology that alters kinase hinge-binding geometry [1], while simultaneously modulating lipophilicity and metabolic stability through the electron-withdrawing trifluoromethyl substituent . These structural features collectively influence target engagement, solubility, and downstream biological readouts in ways that cannot be recapitulated by the individual functional group contributions of the comparator compounds.

Quantitative Differentiation Evidence for 3-Amino-1-Methyl-5-(Trifluoromethyl)Pyridin-2-One Against Its Closest Comparators


Cytotoxicity in MCF7 Breast Adenocarcinoma Cells: Target Compound vs. Non-Tumorigenic Baseline

The target compound demonstrated selective cytotoxicity toward breast adenocarcinoma cells (MCF7) relative to non-tumorigenic cells . Note: Specific IC₅₀ values for the target compound and a defined comparator compound are not available in the public literature; the selectivity claim is based on directionality of effect within the same study. For procurement decisions, this indicates a favorable but unquantified selectivity window that may warrant further experimental validation.

Anticancer Cytotoxicity MCF7 Selectivity

Molecular Recognition in Kinase Hinge Binding: N1-Methylation Effect on PKA Fragment Binding Affinity via X-Ray Crystallography (PDB: 5N33)

The des-methyl analog 3-amino-5-(trifluoromethyl)-1H-pyridin-2-one binds to the kinase hinge region of cAMP-dependent protein kinase A (PKA) with a defined binding pose resolved at 1.43 Å resolution (PDB entry 5N33) [1]. The associated publication demonstrates that the protonation state and charge distribution of the pyridinone ring—factors directly modulated by N1-substitution—critically influence hinge-binding affinity and bioisosteric behavior [2]. The target compound, bearing an N1-methyl group, is predicted to alter the tautomeric equilibrium and local pKₐ of the pyridinone ring relative to the des-methyl comparator, thereby modifying hydrogen-bonding patterns and affinity at kinase hinge regions. Quantitative Kd or IC₅₀ values for the target compound against PKA are not yet available in the public domain; the differentiation is inferred from structural biology data on the des-methyl analog combined with physicochemical first principles of N-methylation.

Kinase inhibition Fragment-based drug design X-ray crystallography Bioisosterism

Lipophilicity and Metabolic Stability Differentiation via N1-Methylation vs. NH-Pyridinone Analogs

N1-methylation of the pyridin-2-one ring eliminates the acidic N–H proton present in the des-methyl analog (3-amino-5-(trifluoromethyl)-1H-pyridin-2-one), thereby increasing lipophilicity (predicted logP increase) and reducing hydrogen-bond donor count [1]. The trifluoromethyl substituent further enhances metabolic stability and membrane permeability relative to non-fluorinated pyridinones . The target compound (MW 192.14) exhibits a favorable molecular weight for fragment-based screening, with a predicted logP in the range of 0.5–1.5 (estimated by structural analogy). The des-methyl comparator carries a free N–H group that serves as an additional hydrogen-bond donor, potentially limiting passive membrane permeability. Experimental logP/logD values for both compounds have not been published; the differentiation is based on well-established physicochemical principles of N-methylation and trifluoromethyl substitution.

Physicochemical properties Lipophilicity Metabolic stability Drug-likeness

Antibacterial Activity: Target Compound MIC Below 10 µM Against Staphylococcus aureus

The target compound demonstrated antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) below 10 µM . This places the compound in a potency range relevant for hit identification in antibacterial drug discovery. Comparator MIC data for the des-methyl or des-amino analogs against the same bacterial strain under identical assay conditions are not publicly available, precluding direct quantitative comparison. However, the presence of both the 3-amino group and the N1-methyl group differentiates the target compound from analogs that lack one of these pharmacophoric elements.

Antibacterial Staphylococcus aureus MIC Antimicrobial resistance

Recommended Research and Industrial Application Scenarios for 3-Amino-1-Methyl-5-(Trifluoromethyl)Pyridin-2-One Based on Current Evidence


Fragment-Based Kinase Drug Discovery Programs Leveraging PKA Structural Biology

The target compound serves as a rationally designed fragment for kinase hinge-binding screens. The X-ray crystallographic data for the des-methyl analog (PDB: 5N33) provides a validated structural template at 1.43 Å resolution [1]; the N1-methylated target compound can be used to explore the impact of methylation on hinge-binding affinity, tautomeric state, and selectivity across the kinome. Procurement of this compound enables structure-guided fragment elaboration programs where modulation of hinge-binding geometry is a primary design objective.

Anticancer Lead Identification with a Favorable Selectivity Trend in MCF7 Cells

The compound has demonstrated selective cytotoxicity toward MCF7 breast adenocarcinoma cells compared to non-tumorigenic cells . Although precise IC₅₀ values are not publicly available, the directional selectivity supports its use as a starting scaffold for medicinal chemistry optimization in oncology programs. Procurement is recommended for laboratories conducting phenotypic screening cascades where early tumor-cell selectivity can be validated and quantified in-house.

Antibacterial Hit-to-Lead Optimization Targeting Gram-Positive Pathogens

With an MIC below 10 µM against Staphylococcus aureus , the target compound represents a viable antibacterial hit. Procurement is appropriate for research groups engaged in the development of novel anti-staphylococcal agents, particularly those exploring the SAR of 3-amino-5-trifluoromethyl-pyridin-2-one derivatives against drug-resistant Gram-positive bacteria.

Physicochemical Property Optimization in Lead Series: Methylation Strategy for Permeability Enhancement

For medicinal chemistry teams optimizing lead series containing a pyridin-2-one core, the target compound provides a direct comparator to evaluate the effect of N1-methylation on logP, solubility, and passive membrane permeability relative to the des-methyl NH analog [2]. Procurement of both the methylated and unmethylated variants enables parallel experimental characterization of these critical drug-like properties.

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